molecular formula C5H13N3O B14765168 1-Methyl-3-(2-(methylamino)ethyl)urea

1-Methyl-3-(2-(methylamino)ethyl)urea

Cat. No.: B14765168
M. Wt: 131.18 g/mol
InChI Key: BQDQVJYEDIIARU-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-(methylamino)ethyl)urea is a substituted urea derivative characterized by a methyl group on one nitrogen atom and a 2-(methylamino)ethyl moiety on the adjacent nitrogen. Substituted ureas are widely studied for their diverse applications, including agrochemical and pharmaceutical uses, where substituents critically influence solubility, stability, and biological interactions .

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

1-methyl-3-[2-(methylamino)ethyl]urea

InChI

InChI=1S/C5H13N3O/c1-6-3-4-8-5(9)7-2/h6H,3-4H2,1-2H3,(H2,7,8,9)

InChI Key

BQDQVJYEDIIARU-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride typically involves the reaction of N-methyl-N-(2-aminoethyl)amine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like THF or ether under inert atmosphere.

    Substitution: Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide); reactions are conducted in polar solvents such as DMF or DMSO.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-(methylamino)ethyl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-Methyl-3-(2-(methylamino)ethyl)urea C₆H₁₄N₃O* ~130.17 Methyl, 2-(methylamino)ethyl Potential hydrogen-bonding sites from urea and amino groups
1,1-Dimethyl-3-[2-(methylamino)ethyl]urea C₆H₁₅N₃O 145.21 Dimethyl, 2-(methylamino)ethyl Increased hydrophobicity due to dimethyl substitution
1-(2-Aminoethyl)-3-methylurea C₄H₁₁N₃O 117.15 Methyl, 2-aminoethyl Simpler structure; lacks methylamino branching
1-Ethyl-3-(2-hydroxyethyl)urea C₅H₁₂N₂O₂ 132.16 Ethyl, 2-hydroxyethyl Enhanced solubility due to hydroxyl group
1-Methyl-3-(tetrahydro-3-furylmethyl)urea (UF) C₇H₁₄N₂O₂ 158.20 Methyl, tetrahydrofuranmethyl Bulky substituent; used as a pesticide metabolite

*Note: The molecular formula for this compound is inferred based on structural analysis.

Key Observations:
  • Hydrogen-Bonding Capacity: The 2-(methylamino)ethyl group in the target compound introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets like enzymes or receptors.
  • Solubility : Hydroxyethyl (e.g., 1-ethyl-3-(2-hydroxyethyl)urea) or tetrahydrofuranmethyl groups (e.g., UF) improve water solubility, a critical factor in agrochemical formulations .
Agrochemical Relevance
  • Pesticide Metabolites : The metabolite 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) exhibits residual activity in plants, with detection methods achieving a limit of quantification (LOQ) of 2.20 μg/L in vegetables .
  • Fungicidal Activity : Urea derivatives with trifluoromethyl groups (e.g., 1,3,4-oxadiazole thioethers) show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani, highlighting the role of electron-withdrawing substituents in bioactivity .
Pharmaceutical Relevance
  • Sumatriptan Analogs: Compounds like [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide () demonstrate the importance of methylaminoethyl moieties in drug design, particularly for receptor targeting .

Molecular Interactions

  • SDH Protein Binding: In oxadiazole thioether derivatives, carbonyl groups on urea frameworks are critical for binding to succinate dehydrogenase (SDH), a key fungicidal target. Similar interactions may occur in methylaminoethyl-substituted ureas .
  • Steric Effects: Bulky substituents (e.g., tetrahydrofuranmethyl in UF) may hinder enzyme binding, whereas linear chains (e.g., 2-(methylamino)ethyl) could facilitate active-site penetration .

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